



Application Notes and Protocols: Assessing the Bioaccumulation of Cashmeran in Fish

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Compound of Interest		
Compound Name:	Cashmeran	
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Introduction

Cashmeran®, with the IUPAC name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one and CAS number 33704-61-9, is a synthetic fragrance ingredient widely used in perfumes, cosmetics, and other personal care products.[1][2] It imparts a complex, woody-musky scent.[3] Due to its widespread use, **Cashmeran** can enter aquatic ecosystems, making it essential to assess its potential for bioaccumulation in aquatic organisms like fish. Bioaccumulation is the process where the concentration of a chemical in an organism reaches a level higher than that in its surrounding environment.[4][5]

These application notes provide a comprehensive protocol for assessing the bioaccumulation of **Cashmeran** in fish, primarily based on the internationally recognized OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure).[4][6][7] The objective is to determine the Bioconcentration Factor (BCF), which is a critical endpoint for environmental risk assessment.[8][9]

Physicochemical Properties and Bioaccumulation Potential of Cashmeran

The potential for a substance to bioaccumulate is influenced by its physicochemical properties, particularly its hydrophobicity, which is indicated by the octanol-water partition coefficient (log Kow). Substances with a log Kow greater than 3 are typically considered for bioaccumulation



testing.[4] **Cashmeran**'s properties suggest a potential for bioaccumulation, although its reported BCF is relatively low, likely due to metabolic processes.[3][10]

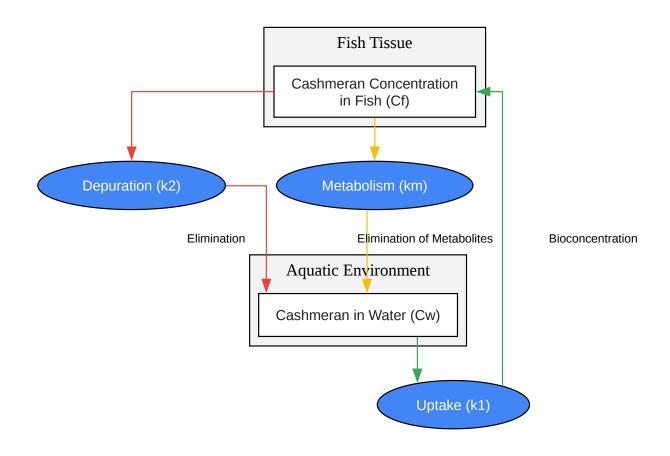
Table 1: Physicochemical and Bioaccumulation Data for Cashmeran

Property	Value	Reference
IUPAC Name	(RS)-1,1,2,3,3-Pentamethyl- 1,2,3,5,6,7-hexahydro-4H- inden-4-one	[3]
CAS Number	33704-61-9	[3][11]
Molecular Formula	C14H22O	[3][12]
Molecular Weight	206.32 g/mol	[2][3]
Appearance	White solid at room temperature	[3]
Melting Point	27 °C	[3][12]
Boiling Point	256 °C	[3]
log Kow (log P)	4.2 - 4.5	[3][11][12]
Bioconcentration Factor (BCF)	156	[3]

Conceptual Framework for Bioaccumulation Assessment

The net bioaccumulation of a substance in fish is a result of the interplay between the rate of uptake from the environment (water and/or diet) and the rates of elimination, which include depuration (passive diffusion) and metabolic biotransformation. The following diagram illustrates this relationship.





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Caption: Conceptual model of Cashmeran bioaccumulation dynamics in fish.

Experimental Protocol: Fish Bioconcentration Study (OECD 305)

This protocol outlines the key steps for determining the BCF of **Cashmeran** via aqueous exposure in a flow-through system.[6][9]

The study consists of two phases: an uptake phase and a depuration phase.[4][7] During the uptake phase, fish are exposed to a constant, sublethal concentration of **Cashmeran** in the water. The concentration of **Cashmeran** in fish tissue is monitored over time until a steady state is reached (or for a defined period, e.g., 28 days).[4] Subsequently, the fish are transferred to a clean, **Cashmeran**-free environment for the depuration phase, during which the decline of the substance in the fish tissue is monitored.[8] The BCF is calculated as the

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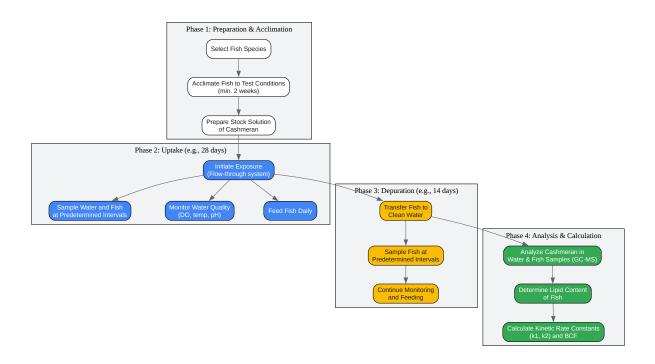


ratio of the concentration in the fish to the concentration in the water at steady state (BCFSS) or from the kinetic uptake and depuration rate constants (BCFK).[4]

- Test Organism: A suitable fish species such as Rainbow Trout (Oncorhynchus mykiss),
 Bluegill (Lepomis macrochirus), or Common Carp (Cyprinus carpio).[4] Fish should be healthy, from a single stock, and acclimated to the test conditions.
- Test System: A flow-through or semi-static system capable of maintaining a constant concentration of the test substance.[6][8] This includes aquaria, a diluter system, and temperature control.
- Test Substance: **Cashmeran** (CAS 33704-61-9), analytical grade. A radiolabelled form (e.g., ¹⁴C-**Cashmeran**) is recommended for ease of analysis and metabolite tracking.[4][8]
- Analytical Equipment: Gas Chromatography-Mass Spectrometry (GC-MS) for unlabeled
 Cashmeran or Liquid Scintillation Counter (LSC) for radiolabeled substance.[10][13]
- Other: Standard laboratory glassware, solvents (e.g., acetone for stock solution), fish food free of contaminants, equipment for water quality measurements (pH, dissolved oxygen, temperature).

The following diagram outlines the major steps in a typical fish bioaccumulation study.





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Caption: Experimental workflow for a fish bioconcentration study (OECD 305).

- Acclimation: Acclimate fish to test water quality (temperature, pH, hardness) and feeding regimes for at least two weeks prior to exposure.
- Uptake Phase:
 - Initiate the flow-through system, delivering a constant concentration of Cashmeran to the test aquaria. A solvent carrier (e.g., acetone) may be used but its concentration should be minimal and a solvent control group included.



- The test concentration should be at least two orders of magnitude below the acute toxicity level.
- Collect water samples frequently (e.g., daily for the first week, then twice weekly) to confirm the test concentration.
- Sample a minimum of four fish at several time points (e.g., days 1, 3, 7, 14, 21, 28).
- Record fish weight and length. For analysis, either whole fish or specific tissues (muscle, liver) can be used.[14][15]

Depuration Phase:

- After the uptake phase (e.g., 28 days), transfer the remaining fish to identical aquaria receiving clean, untreated water.
- Sample at least four fish at various time points (e.g., days 1, 3, 7, 14 of depuration) to measure the rate of elimination.
- Sample Preparation and Analysis:
 - Water: Extract Cashmeran from water samples using a suitable technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
 - Fish Tissue: Homogenize whole fish or dissected tissues.[16] Extract Cashmeran using an appropriate solvent extraction method (e.g., QuEChERS). A clean-up step may be necessary to remove interfering lipids.[17] Determine the lipid content of the tissue samples.
 - Quantification: Analyze the extracts using a validated GC-MS method.[13] The method should have appropriate limits of detection and quantification.

The bioconcentration factor can be calculated using two primary methods:

 Steady-State BCF (BCFSS): If the concentration in fish reaches a plateau during the uptake phase, the BCF is calculated as:





BCFSS = Cf / Cw Where:

- Cf is the mean concentration of Cashmeran in the fish (wet weight) at steady-state.
- Cw is the mean concentration of **Cashmeran** in the water during the uptake phase.
- Kinetic BCF (BCFK): This method is preferred as it does not require reaching a steady state and provides more information. It is calculated from the uptake (k₁) and depuration (k₂) rate constants derived from modeling the concentration data over time.



$BCFK = k_1 / k_2$ Where:

- k_1 is the first-order uptake rate constant (L· kg^{-1} · d^{-1}).
- k_2 is the first-order depuration rate constant (d^{-1}), which includes elimination via gills, feces, and metabolism.

The final BCF value should be normalized to a standard fish lipid content of 5% to allow for comparison across studies and species.[6]

Conclusion

The protocol described, based on OECD Guideline 305, provides a robust framework for determining the bioconcentration factor of **Cashmeran** in fish. The available data indicates that **Cashmeran** has a low to moderate potential for bioaccumulation (BCF = 156), which is below the typical regulatory thresholds for a substance to be considered "bioaccumulative" (e.g., BCF > 2000).[3] Studies suggest that metabolic transformation in fish is a significant factor in limiting



the bioaccumulation of **Cashmeran**.[10] Following this standardized protocol will ensure the generation of high-quality, reproducible data for a comprehensive environmental risk assessment of this fragrance ingredient.

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